molecular formula C26H27N7OS B3003623 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 896696-46-1

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B3003623
CAS No.: 896696-46-1
M. Wt: 485.61
InChI Key: OLZQBVRMOMWDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a triazoloquinazoline core fused with a pyrazole moiety, linked via a sulfanyl-acetamide bridge to a phenylethyl group. The triazoloquinazoline scaffold may confer selectivity for specific AR subtypes (e.g., A1, A2A, or A3) due to its planar aromatic system and hydrogen-bonding capabilities. The 3,5-dimethylpyrazole substituent could enhance metabolic stability, while the phenylethyl group may influence lipophilicity and membrane permeability. Synthesis of analogous compounds often involves azide-alkyne cycloaddition or nucleophilic substitution, as demonstrated in triazole-pyrazole hybrid syntheses .

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7OS/c1-18-16-19(2)32(30-18)15-13-23-29-25-21-10-6-7-11-22(21)28-26(33(25)31-23)35-17-24(34)27-14-12-20-8-4-3-5-9-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZQBVRMOMWDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage and subsequent acetamide formation.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Synthesis of Triazoloquinazoline Intermediate: The triazoloquinazoline core is prepared through a cyclization reaction involving a quinazoline derivative and a triazole precursor.

    Coupling Reaction: The pyrazole and triazoloquinazoline intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide or pyrazole moieties using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrazole or acetamide derivatives

    Substitution: Substituted aromatic derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various heterocycles. The presence of the pyrazole ring is particularly significant as it contributes to the compound's biological activity. Studies have shown that pyrazole derivatives exhibit a range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .

Key Structural Features

  • Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring in this compound enhances its potential as a therapeutic agent.
  • Triazole and Quinazoline Integration : These rings are recognized for their roles in drug development, particularly in targeting various diseases.
  • Sulfur Linkage : The sulfanyl group may contribute to the overall stability and reactivity of the molecule.

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

  • Antimicrobial Activity : Compounds containing pyrazole and triazole rings have demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of various pathogens .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been explored extensively, with some studies indicating that they can reduce inflammation markers in vitro .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrazole structure significantly enhanced activity .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of triazole-containing compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in cellular models .
  • Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines revealed that derivatives of this compound could induce apoptosis, suggesting a mechanism for anticancer action .

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules, focusing on core heterocycles, substituents, and pharmacological profiles.

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Targets References
Target Compound: 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide Likely C₂₅H₂₅N₇OS ~487.6 (estimated) Triazoloquinazoline core, pyrazole-ethyl, sulfanyl-acetamide-phenylethyl Hypothesized: Adenosine receptors
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide C₁₆H₁₇N₅OS 327.4 Phthalazine core, pyrazole, sulfanyl-acetamide-methyl Not explicitly stated; likely ARs
Adenosine A₂A Receptor Ligands (e.g., CGS-21680) Varies Varies Typically xanthine derivatives or heterocycles (e.g., triazoles, pyrazoles) A₂A adenosine receptors

Key Observations:

Quinazolines are more rigid and electron-rich, which may enhance interactions with AR subtypes . The phenylethyl substituent in the target compound increases lipophilicity compared to the methyl group in the phthalazine analog, possibly improving blood-brain barrier penetration.

Synthetic Pathways :

  • The synthesis of triazoloquinazoline derivatives may involve azide intermediates and cycloaddition reactions, as seen in the preparation of triazole-pyrazole hybrids (e.g., azido-trimethylsilane usage in ).

Pharmacological Implications: Adenosine receptors (A₁, A₂A, A₂B, A₃) are regulated by endogenous adenosine and synthetic ligands. The target compound’s pyrazole and triazole motifs align with known AR-targeting pharmacophores . The phthalazine analog lacks the triazoloquinazoline’s fused ring system, which may reduce steric hindrance and modify receptor binding kinetics.

Research Findings and Data

  • Receptor Binding Hypotheses: The triazoloquinazoline scaffold may mimic adenosine’s adenine moiety, enabling competitive inhibition at ARs. A₂A receptors, which prefer Gₛ-protein coupling, could be a primary target due to structural similarities with known agonists .
  • Metabolic Stability : The 3,5-dimethylpyrazole group in the target compound may resist oxidative metabolism compared to unsubstituted pyrazoles, as seen in related compounds .

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a novel synthetic entity that combines several pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C27H26F3N7O3SC_{27}H_{26}F_{3}N_{7}O_{3}S with a molecular weight of approximately 585.61 g/mol. The compound features a triazoloquinazoline scaffold, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H26F3N7O3S
Molecular Weight585.61 g/mol
InChI KeyPSUQRARSEDGRGC-UHFFFAOYSA-N
Exact Mass585.176993 g/mol

Anti-inflammatory Activity

Research indicates that compounds with similar structural features to triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines and mediators in carrageenan-induced paw edema models. The mechanism often involves the inhibition of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses .

In a study evaluating various quinazoline derivatives, one compound demonstrated an anti-inflammatory activity index of 53.41% in reducing paw edema and cytokine generation. This suggests that our target compound may possess similar or enhanced anti-inflammatory effects due to its unique structure .

Anticancer Activity

The anticancer potential of the compound is supported by studies on related quinazoline derivatives. For example, certain triazoloquinazolines have shown promising results against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range (around 1.9 to 7.52 μg/mL) . The presence of the sulfanyl group is believed to enhance the selectivity and efficacy against cancer cells by facilitating interactions with specific cellular targets.

A detailed study highlighted the cytotoxic effects of synthesized derivatives on glioma cell lines, indicating that modifications on the quinazoline scaffold can lead to significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-κB Pathway : By interfering with NF-κB signaling, the compound may reduce inflammation and tumor progression.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells, particularly through mitochondrial pathways.
  • Cell Cycle Arrest : Evidence suggests that some derivatives can halt cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to our target molecule:

  • A study on quinazoline derivatives revealed significant anti-inflammatory effects comparable to standard drugs like Indomethacin and Diclofenac .
  • Another investigation into pyrazolo[1,5-a]quinazolines showed their ability to inhibit tumor growth in various cancer models .

Summary Table of Biological Activities

Activity TypeModel/Cell LineIC50 (μg/mL)Reference
Anti-inflammatoryCarrageenan-induced53.41% inhibition
AnticancerHCT-1161.9 - 7.52
AnticancerMCF-71.9 - 7.52
CytotoxicityC6 glioma5.13 (vs 8.34 for 5-FU)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.